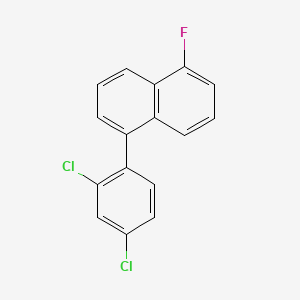
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorophenylboronic acid and 5-fluoronaphthalene.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,4-dichlorophenylboronic acid with 5-fluoronaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the aromatic ring, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares the 2,4-dichlorophenyl group but has an imidazole ring instead of a naphthalene ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
Uniqueness: 1-(2,4-Dichlorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-5-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-10-7-8-13(15(18)9-10)11-3-1-5-14-12(11)4-2-6-16(14)19/h1-9H |
InChI Key |
VVLQRCMSHBWMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


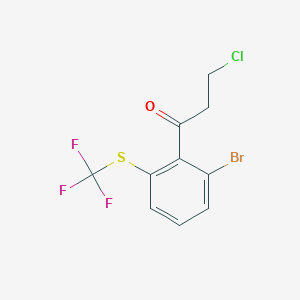
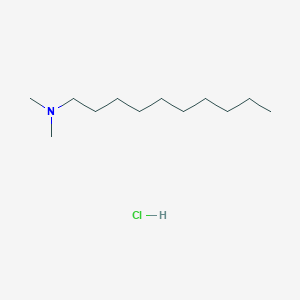
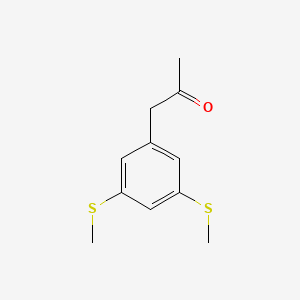
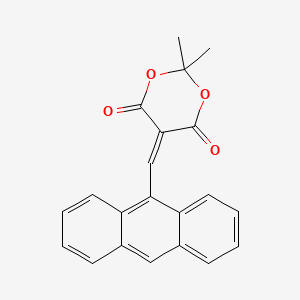
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)

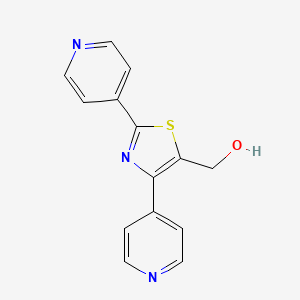
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
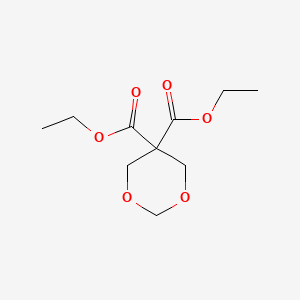
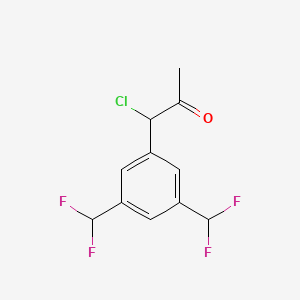
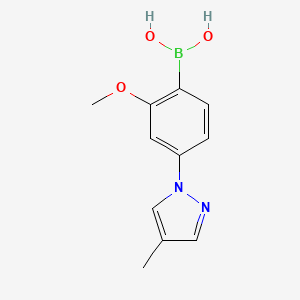
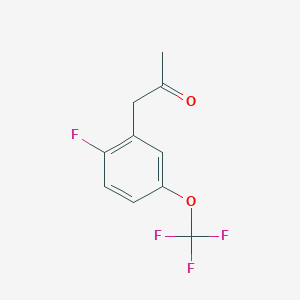
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
